6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Overview
Description
Tolfenamic acid, also known as 2-(3-chloro-2-methylanilino)benzoic acid, is a fenamate that is made up of a monocarboxylate diphenylamine nucleus . It has an empirical formula of C14H12ClNO2 and a molecular weight of 261.70 .
Molecular Structure Analysis
The molecular structure of Tolfenamic acid includes a monocarboxylate diphenylamine nucleus . The SMILES string representation is Cc1c(Cl)cccc1Nc2ccccc2C(O)=O .Chemical Reactions Analysis
Tolfenamic acid is involved in the inhibition of prostaglandin synthesis . It also plays a role in apoptosis of head and neck cancer cells .Physical And Chemical Properties Analysis
Tolfenamic acid is a powder that is soluble in ethanol (50 mg/mL, clear, greenish-yellow) . It has an assay of ≥98% (TLC) .Scientific Research Applications
Metabolism Studies
- Biotransformation in Rat Liver : Research by Kanai, Kobayashi, and Tanayama (1973) focused on the biotransformation of a similar compound, 6-chloro-5-cyclohexylindane-1-carboxylic acid, in the rat liver. They identified several metabolites indicating the compound's metabolism primarily through hydroxylation processes (Kanai, Kobayashi, & Tanayama, 1973).
Chemical Synthesis and Modification
- Catalytic Asymmetric Synthesis : Nigmatov and Serebryakov (1996) conducted studies on catalytic asymmetric synthesis, producing optically active esters of cyclohexadiene carboxylic acids, which could be related to the compound of interest (Nigmatov & Serebryakov, 1996).
- Synthesis of Related Compounds : Research by Noguchi et al. (1974) involved synthesizing related compounds of 6-chloro-5-cyclohexylindan-1-carboxylic acid, exploring different chemical rearrangements and synthetic pathways (Noguchi, Obayashi, Kishimoto, & Imanishi, 1974).
Photoreactive Protecting Groups
- Photoremovable Protecting Group : Zabadal et al. (2001) studied 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids, which could be relevant for protecting groups in the synthesis of similar compounds (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Pharmacological Applications
Anticonvulsant Enaminones Structure Study : Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, which included compounds with cyclohexene carboxylate structures similar to the compound (Kubicki, Bassyouni, & Codding, 2000).
Antisepsis Agent Synthesis : Yamada et al. (2006) synthesized an optically active cyclohexene derivative as a new antisepsis agent, showcasing the potential medicinal applications of cyclohexene carboxylate derivatives (Yamada, Ichikawa, Yamano, Kikumoto, Nishikimi, Tamura, & Kitazaki, 2006).
Safety And Hazards
properties
IUPAC Name |
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-CDLMHYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016147 | |
Record name | Tolfenamic acid-(benzoic ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenamic Acid-13C6 | |
CAS RN |
1420043-61-3 | |
Record name | Tolfenamic acid-(benzoic ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1420043-61-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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